Pyridine, 2-[(propylthio)methyl]-
Description
Pyridine, 2-[(propylthio)methyl]- is a pyridine derivative featuring a (propylthio)methyl substituent at the 2-position of the aromatic ring. This compound combines the electron-withdrawing pyridine core with a sulfur-containing alkyl chain, which confers unique chemical and physical properties. The propylthio group (-SCH2CH2CH3) enhances lipophilicity and may influence reactivity in synthetic or biological contexts.
Properties
CAS No. |
21897-12-1 |
|---|---|
Molecular Formula |
C9H13NS |
Molecular Weight |
167.27 g/mol |
IUPAC Name |
2-(propylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C9H13NS/c1-2-7-11-8-9-5-3-4-6-10-9/h3-6H,2,7-8H2,1H3 |
InChI Key |
BPGYQXGGLRQYNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[(propylthio)methyl]- typically involves the reaction of 2-chloromethylpyridine with propylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the chlorine atom with the propylthio group.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction, making it more suitable for large-scale production.
Types of Reactions:
Oxidation: Pyridine, 2-[(propylthio)methyl]- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of the corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylthio group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydroxide, ethanol as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, sulfide.
Substitution: Amines, alcohols.
Scientific Research Applications
Pyridine, 2-[(propylthio)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Pyridine, 2-[(propylthio)methyl]- involves its interaction with specific molecular targets such as enzymes or receptors. The propylthio group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Substituent Effects : The propylthio group in the target compound increases lipophilicity compared to pyridine derivatives with ethers (e.g., pyriproxyfen) or hydroxyl groups. This property may enhance membrane permeability in biological systems or compatibility with hydrophobic matrices in polymer synthesis .
- Positional Sensitivity : Substituents at the 2-position of pyridine (vs. 3- or 4-positions) can sterically hinder reactions or alter electronic effects. For example, 2-pyridinyl sulfide is more reactive in thiol-disulfide exchange than analogs with distal sulfur groups .
Physical and Chemical Properties
- Lipophilicity : The logP of Pyridine, 2-[(propylthio)methyl]- is estimated to be higher than pyridine (logP 0.8) due to the propylthio group. Comparatively, pyriproxyfen (logP ~4.5) has even greater hydrophobicity from its aromatic substituents .
- Stability : Thioethers are less prone to hydrolysis than esters or ethers but can oxidize to sulfoxides/sulfones under strong oxidizing conditions.
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